6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system with various substituents, including dimethylphenyl and oxobutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine-Imidazole Core: The initial step involves the synthesis of the purine-imidazole core through cyclization reactions. This can be achieved by reacting appropriate precursors under controlled conditions, such as heating with a suitable catalyst.
Introduction of Substituents: The dimethylphenyl and oxobutan-2-yl groups are introduced through substitution reactions. This may involve the use of reagents like dimethylphenyl halides and oxobutan-2-yl derivatives in the presence of a base or catalyst.
Final Cyclization and Purification: The final step involves cyclization to form the complete purino[7,8-a]imidazole structure, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of industrial-grade reagents, automated reaction systems, and large-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the purine-imidazole core are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione: A closely related compound with a similar structure but different methylation pattern.
2,3,5-Trimethyl-6-(3-oxobutan-2-yl)-4H-pyran-4-one: Another compound with a similar oxobutan-2-yl group but different core structure.
Uniqueness
6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both purine and imidazole rings
Properties
CAS No. |
878717-84-1 |
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Molecular Formula |
C22H25N5O3 |
Molecular Weight |
407.474 |
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H25N5O3/c1-11-8-12(2)10-17(9-11)25-13(3)14(4)26-18-19(23-21(25)26)24(7)22(30)27(20(18)29)15(5)16(6)28/h8-10,15H,1-7H3 |
InChI Key |
ZOGFYGBIODDCAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C)C |
solubility |
not available |
Origin of Product |
United States |
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